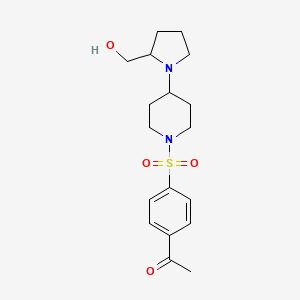
1-(4-((4-(2-(Hidroximetil)pirrolidin-1-il)piperidin-1-il)sulfonil)fenil)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Aplicaciones Científicas De Investigación
1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Formation of the Piperidine Ring: The pyrrolidine intermediate can then be reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Introduction of the Sulfonyl Group: The piperidine-pyrrolidine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment to the Phenyl Ring: Finally, the sulfonylated intermediate is coupled with a phenyl ring, often through a Friedel-Crafts acylation reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, but can include various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Piperidin-1-yl)phenyl)ethanone: Lacks the sulfonyl and hydroxymethyl groups, which may result in different biological activity and chemical reactivity.
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: Similar structure but lacks the piperidine ring, which can affect its binding properties and stability.
1-(4-(Methylsulfonyl)phenyl)ethanone: Contains a sulfonyl group but lacks the pyrrolidine and piperidine rings, which can influence its overall activity and applications.
Uniqueness
1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-[4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(22)15-4-6-18(7-5-15)25(23,24)19-11-8-16(9-12-19)20-10-2-3-17(20)13-21/h4-7,16-17,21H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGICYTYZQERL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)
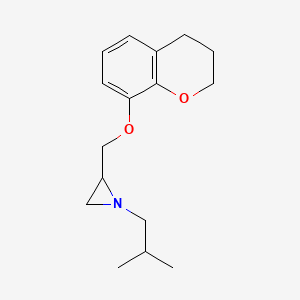
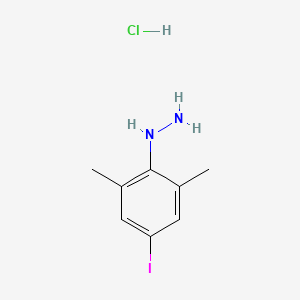
![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
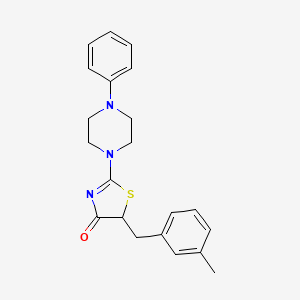
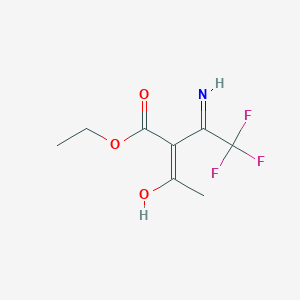
![6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2378680.png)

![5-[(5-Chlorofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378682.png)
![3-[(5-Thioxo-4-phenyl-1H-1,2,4-triazole-3-yl)methyl]benzothiazole-2(3H)-one](/img/structure/B2378684.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)

